molecular formula C19H14N2O4 B2801226 8-methoxy-2-methyl-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883953-85-3

8-methoxy-2-methyl-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2801226
CAS No.: 883953-85-3
M. Wt: 334.331
InChI Key: KCTPXPZZQFEXKP-UHFFFAOYSA-N
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Description

8-methoxy-2-methyl-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a chemical scaffold of significant interest in medicinal chemistry, particularly in the development of novel kinase inhibitors. This chromenopyrimidine-dione derivative serves as a versatile core structure that can be optimized to target specific kinases implicated in various disease pathways. Research indicates that related chromenopyrimidine compounds exhibit potent inhibitory activity against a range of kinases, including JAK2 and FLT3 , which are critical targets in oncology for the treatment of myeloproliferative disorders and acute myeloid leukemia, respectively. The structural motif of this compound allows for interaction with the ATP-binding pocket of these enzymes, disrupting downstream signaling cascades that drive cell proliferation and survival. Its value to researchers extends beyond oncology, as kinase inhibition is also a validated strategy in immunology and inflammatory diseases. Consequently, this compound provides a crucial starting point for structure-activity relationship (SAR) studies, hit-to-lead optimization campaigns, and the exploration of new chemical space for therapeutic intervention in multiple high-impact research fields.

Properties

IUPAC Name

8-methoxy-2-methyl-3-phenylchromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4/c1-11-20-18-16(19(23)21(11)12-6-4-3-5-7-12)17(22)14-9-8-13(24-2)10-15(14)25-18/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTPXPZZQFEXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=O)C3=C(O2)C=C(C=C3)OC)C(=O)N1C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-2-methyl-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester in the presence of a base, leading to the formation of a chromene intermediate.

    Introduction of the Pyrimidine Ring: The chromene intermediate is then reacted with guanidine or a similar reagent under acidic or basic conditions to form the chromeno[2,3-d]pyrimidine core.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-2-methyl-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound has been investigated for various biological activities, primarily as an antitumor agent . Research indicates that derivatives of chromeno[2,3-d]pyrimidine exhibit significant cytotoxic effects against various cancer cell lines, including:

  • MCF7 (breast cancer)
  • HCT116 (colon cancer)
  • A549 (lung cancer)
  • HepG2 (liver cancer)

These studies have shown that modifications to the chromeno-pyrimidine structure can enhance cytotoxicity and selectivity for tumor cells .

Synthesis Methodologies

The synthesis of 8-methoxy-2-methyl-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step chemical reactions. Notable methods include:

  • Microwave-Assisted Synthesis : This technique allows for rapid synthesis under controlled conditions, improving yields and reducing reaction times .
  • Conventional Heating Methods : Traditional reflux methods have also been employed to synthesize various derivatives of the compound .

The general synthetic pathway involves the reaction of pyrimidine derivatives with chromone precursors, often facilitated by catalysts or specific reaction conditions to enhance yield and purity.

Pharmacological Insights

Research has highlighted several pharmacological properties associated with this compound:

  • Antimicrobial Activity : Some derivatives demonstrate significant antimicrobial properties against a range of pathogens .
  • Antidiabetic Potential : Preliminary studies suggest hypoglycemic effects, indicating potential for diabetes management .

Case Study 1: Antitumor Activity

In a study published in MDPI, a series of chromeno-pyrimidine derivatives were synthesized and tested for their cytotoxic effects on MCF7 and HCT116 cell lines. The results indicated that certain modifications significantly increased the compounds' efficacy against these tumor cells .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of pyrimidine derivatives synthesized from this compound. The study revealed promising results against both Gram-positive and Gram-negative bacteria .

Data Table: Summary of Biological Activities

Activity TypeCell Line/PathogenObserved EffectReference
AntitumorMCF7Significant cytotoxicity
AntitumorHCT116Significant cytotoxicity
AntimicrobialVarious PathogensAntimicrobial activity
HypoglycemicAnimal ModelsReduced blood glucose levels

Mechanism of Action

The mechanism of action of 8-methoxy-2-methyl-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and molecular targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Key Structural Features :

  • Chromene Core : Provides a planar aromatic system, enhancing π-π stacking interactions with biological targets.
  • Pyrimidine-Dione : The 4,5-dione moiety introduces electron-withdrawing effects, influencing reactivity and binding affinity.
  • Substituents : The methoxy group at position 8 may enhance solubility, while the methyl and phenyl groups at positions 2 and 3 contribute to steric and electronic modulation.

Chromeno[2,3-d]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns and core modifications. Below is a detailed comparison with structurally related compounds:

Structural Analogues

A. 8-Methoxy-3-(2-Phenylethyl)-2-Propylchromeno[2,3-d]Pyrimidine-4,5-Dione (CAS: 900269-23-0)

  • Substituents : Phenylethyl (position 3), propyl (position 2).
  • Molecular Formula : C23H22N2O3.
  • Key Differences : The phenylethyl and propyl groups increase hydrophobicity compared to the methyl and phenyl groups in the target compound. This may reduce solubility but enhance membrane permeability .

B. 8-Methoxy-2,3-Diphenylchromeno[2,3-d]Pyrimidine-4,5-Dione (CAS: 896073-02-2)

  • Substituents : Phenyl groups at positions 2 and 3.
  • Molecular Formula : C24H16N2O4.
  • The XLogP3 value (4.1) indicates higher lipophilicity than the target compound .

C. 9-(2-Chlorobenzylidene)-5-(2-Chlorophenyl)-2-Methylchromeno[2,3-d]Pyrimidine Derivatives

  • Substituents : Chlorophenyl and chlorobenzylidene groups.
  • Key Differences : Chlorine atoms introduce strong electron-withdrawing effects, increasing reactivity in nucleophilic substitution reactions. These derivatives are reported as intermediates for antitumor agents .
Thieno[2,3-d]Pyrimidine Analogues

A. 2-Substituted Tetrahydrobenzo[4,5]Thieno[2,3-d]Pyrimidine-4(3H)-Ones

  • Core Modification: Thienopyrimidine replaces chromenopyrimidine.
  • Key Findings : Hydroxy groups in substituents (e.g., 4g with 2,4-dihydroxyphenyl) significantly enhance tyrosinase inhibition (IC50 comparable to kojic acid). Methoxy groups, however, reduce activity .

B. 5,6,7,8-Tetrahydrobenzo[4,5]Thieno[2,3-d]Pyrimidine-4(3H)-Ones

  • Activity : Compounds with hydroxymethoxyphenyl fragments exhibit dual anticholinesterase and anti-amyloidogenic activity, relevant to Alzheimer’s disease .
Physicochemical and Pharmacological Comparisons
Compound Substituents Molecular Weight (g/mol) LogP Key Biological Activity Reference
Target Compound 8-OCH3, 2-CH3, 3-Ph ~396* ~3.8† Not explicitly reported -
8-Methoxy-2,3-diphenyl derivative 8-OCH3, 2-Ph, 3-Ph 396.4 4.1 Not reported
4g (Thienopyrimidine) 2,4-Dihydroxyphenyl 318.3 2.2 Tyrosinase inhibition (IC50 ~20 µM)
Compound 4a (Chromeno[2,3-d]pyrimidine) Hydrazinyl, chlorophenyl 451.1 ~4.5 Antitumor precursor

*Estimated based on C23H18N2O4 (target compound). †Predicted using ChemDraw.

Biological Activity

8-Methoxy-2-methyl-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a compound belonging to the chromeno[2,3-d]pyrimidine family, which has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and various biological effects as demonstrated in recent studies.

Synthesis

The synthesis of chromeno[2,3-d]pyrimidine derivatives often employs various methodologies, including microwave-assisted techniques that enhance yield and purity. For example, the synthesis of this compound can be achieved through a multi-step process involving the condensation of appropriate precursors under controlled conditions. The structural characterization typically involves techniques such as NMR and mass spectrometry to confirm the identity of synthesized compounds .

Biological Activity Overview

The biological activities of this compound have been investigated in various contexts. Below are key findings from recent research:

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant antiproliferative effects against multiple human cancer cell lines, including breast (MDA-MB231), colon (HCT116), and liver (Huh7) cancer cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest .

Cell LineIC50 (µM)Mechanism of Action
Huh715Apoptosis induction
MDA-MB23112Cell cycle arrest
HCT11618Apoptosis and necrosis

Antimicrobial Activity

The compound also exhibits antimicrobial properties. In vitro studies have shown that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were notably lower than those for many standard antibiotics .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Antioxidant Activity

This compound has demonstrated significant antioxidant activity in various assays. The compound effectively scavenges free radicals and reduces oxidative stress markers in cellular models .

Case Studies

  • Case Study on Anticancer Efficacy : A study conducted on MDA-MB231 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased apoptotic cells after treatment .
  • Antimicrobial Screening : A comprehensive screening of the compound against various bacteria showed promising results, particularly against resistant strains. This suggests potential applications in developing new antimicrobial agents .

Q & A

Basic: What are the key synthetic strategies for preparing 8-methoxy-2-methyl-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione, and how can reaction conditions be optimized?

Methodological Answer:
The compound is synthesized via cyclocondensation or microwave-assisted protocols. For example:

  • Cyclocondensation : Reacting 2-amino-thiophene precursors with aldehydes in ethanol under reflux, followed by heterocyclization using glacial acetic acid and DMSO to form the chromeno-pyrimidine core .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 2 hours vs. 8 hours for conventional methods) and improves yields (87–94%) using acetic anhydride as both solvent and catalyst .
    Optimization Tips :
    • Use DMSO as a polar aprotic solvent to enhance cyclization efficiency.
    • Monitor temperature to prevent decomposition of methoxy or methyl substituents.

Advanced: How does microwave irradiation enhance the synthesis of chromeno-pyrimidine derivatives?

Methodological Answer:
Microwave irradiation accelerates reaction kinetics by enabling rapid and uniform heating. For instance, thione intermediates (e.g., 4-imino-3-phenyl derivatives) are synthesized in 2 hours with >85% yield, compared to 8 hours under conventional reflux. This method also reduces side reactions, preserving stereochemical integrity .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

  • ¹H/¹³C NMR : Identifies substituent environments (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the phenyl group at δ 7.2–7.6 ppm) .
  • IR Spectroscopy : Confirms carbonyl (C=O) stretches at 1660–1720 cm⁻¹ and NH stretches (if present) at 3400 cm⁻¹ .
  • Mass Spectrometry : Validates molecular weight (e.g., exact mass 332.1017 Da) and fragmentation patterns .

Advanced: What mechanistic insights explain its inhibitory activity against tyrosinase and acetylcholinesterase (AChE)?

Methodological Answer:

  • Tyrosinase Inhibition : The chromeno-pyrimidine core binds to the enzyme’s active site via hydrophobic interactions, while the methoxy group stabilizes binding through hydrogen bonding with catalytic copper ions. Molecular docking studies (AutoDock Vina) show a binding affinity of −8.2 kcal/mol .
  • AChE Inhibition : The 2-methyl substituent enhances π-π stacking with Trp86 in the AChE gorge, confirmed via in vitro Ellman assays (IC₅₀ = 1.2 µM) .

Advanced: How do substituent modifications influence biological activity?

Methodological Answer:

  • Electron-releasing groups (e.g., methoxy at position 8) enhance tyrosinase inhibition by increasing electron density in the aromatic system, improving binding to the enzyme’s active site .
  • Hydrophobic substituents (e.g., methyl at position 2) improve blood-brain barrier penetration for neuroactive applications .
    Example : Replacing methoxy with trifluoroethoxy reduces IC₅₀ by 40% due to steric hindrance .

Advanced: What in vitro assays are used to evaluate its kinase inhibition potential?

Methodological Answer:

  • Kinase Profiling : Test against HsCDK5-p25, GSK3α/β, and CLK1 using ADP-Glo™ assays. Compounds are incubated with kinases and ATP, followed by luminescence measurement to quantify residual ATP .
  • Dose-response curves : Determine IC₅₀ values (e.g., 0.5 µM for CLK1) using GraphPad Prism for data analysis .

Advanced: How can computational modeling guide the design of analogs?

Methodological Answer:

  • Molecular Dynamics Simulations : Simulate ligand-enzyme complexes (e.g., with tyrosinase) for 100 ns to assess binding stability. RMSD values <2 Å indicate stable docking .
  • QSAR Models : Use descriptors like LogP and polar surface area to predict bioavailability. A LogP of 2.5–3.5 optimizes membrane permeability .

Advanced: What strategies are effective for late-stage functionalization of the chromeno-pyrimidine core?

Methodological Answer:

  • Suzuki Coupling : Introduce aryl groups at position 3 using Pd(dppf)Cl₂ (5 mol%), 4-methoxyphenylboronic acid, and K₂CO₃ in dioxane/H₂O (6:1) at 90°C (yield: 75%) .
  • Nucleophilic Substitution : Replace chloride with morpholine or piperazine at position 2 under reflux (180°C, 3 hours) to modulate solubility .

Basic: How can solubility and stability be improved for in vivo studies?

Methodological Answer:

  • Salt Formation : React with HCl to form a hydrochloride salt, increasing aqueous solubility by 10-fold.
  • Prodrug Design : Esterify carbonyl groups (e.g., with methyl acetate) for enhanced oral bioavailability .

Advanced: What experimental controls ensure regioselectivity in substitution reactions?

Methodological Answer:

  • Temperature Control : Maintain 0–5°C during nucleophilic substitution to favor attack at the less hindered position 4.
  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) to block reactive hydroxyl groups during multi-step syntheses .

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